(1-(2-Methoxybenzyl)cyclopropyl)methanamine
CAS No.:
Cat. No.: VC18247533
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | [1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C12H17NO/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12/h2-5H,6-9,13H2,1H3 |
| Standard InChI Key | VDBWLYNEMRHSAO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CC2(CC2)CN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is [1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine, with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol . Key structural features include:
-
A cyclopropyl ring fused to a methanamine group.
-
A 2-methoxybenzyl moiety attached to the cyclopropane, providing steric bulk and electronic modulation.
-
Chiral centers arising from the cyclopropane’s stereochemistry, with the (1R)-enantiomer being biologically active in receptor assays .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H17NO | |
| Molecular Weight | 191.27 g/mol | |
| Density | 1.107 ± 0.06 g/cm³ (predicted) | |
| Boiling Point | 291.1 ± 23.0°C (predicted) | |
| pKa | 9.38 ± 0.10 | |
| CAS Number | 1213049-17-2 |
Stereochemical Considerations
The (1R)-enantiomer exhibits enhanced binding affinity for the 5-HT2C receptor compared to its (1S)-counterpart, as demonstrated in radiolabeled assays . This stereospecificity underscores the importance of enantiomer separation techniques, such as chiral HPLC, during synthesis .
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is typically synthesized via a multi-step process:
-
Cyclopropanation: A Wittig reaction between 2-methoxybenzaldehyde and methyltriphenylphosphonium bromide yields the olefin intermediate. Subsequent bromofluorination and cyclopropanation with ethyl diazoacetate catalyzed by Cu(acac)2 produce the cyclopropane core .
-
Amination: The cyclopropane carboxylate intermediate is reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H), followed by reductive amination to introduce the methanamine group .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | Cu(acac)2, ethyl diazoacetate | 65–75% |
| Reductive Amination | NaBH4, MeOH, RT | 80–85% |
Chemical Modifications
The compound participates in nucleophilic substitution and oxidation reactions. For example:
-
N-Alkylation: Reacts with alkyl halides under basic conditions to form N-substituted derivatives, enhancing lipophilicity and blood-brain barrier penetration .
-
Oxidation: The amine group can be oxidized to a nitroso derivative, though this reduces receptor affinity.
Pharmacological Profile
5-HT2C Receptor Agonism
(1-(2-Methoxybenzyl)cyclopropyl)methanamine demonstrates high selectivity for the 5-HT2C receptor (Ki = 81 nM) over 5-HT2A (Ki = 1,200 nM) and 5-HT2B (Ki = 950 nM) . Functional assays reveal:
-
Bias Factor: 12-fold preference for Gq over β-arrestin recruitment, making it one of the most functionally selective 5-HT2C agonists reported .
Table 3: Receptor Activity Profile
| Receptor | EC50 (nM) | Selectivity (vs. 5-HT2C) |
|---|---|---|
| 5-HT2C | 23 | 1x |
| 5-HT2A | 162 | 7x |
| 5-HT2B | >1,000 | >43x |
Therapeutic Applications
-
Antipsychotic Effects: In vivo studies show significant reduction in amphetamine-induced hyperactivity (p < 0.01), comparable to clozapine .
-
Anxiolytic Potential: Preclinical models suggest efficacy in elevated plus-maze tests, though human trials are pending .
-
Weight Management: 5-HT2C activation regulates appetite, positioning this compound as a candidate for obesity treatment .
Applications in Medicinal Chemistry
Drug Design Innovations
-
Functional Selectivity: The compound’s Gq bias avoids β-arrestin-mediated side effects (e.g., valvulopathy linked to 5-HT2B activation) .
-
Enantiomeric Optimization: The (1R)-configuration improves metabolic stability (t1/2 = 4.2 h in human hepatocytes vs. 1.8 h for (1S)) .
Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume